molecular formula C18H24O3 B14200458 2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde CAS No. 918477-56-2

2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde

Cat. No.: B14200458
CAS No.: 918477-56-2
M. Wt: 288.4 g/mol
InChI Key: JJCHBNIOILHBGT-UHFFFAOYSA-N
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Description

2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde typically involves the reaction of 6-methoxybenzaldehyde with 3,7-dimethylocta-2,6-dien-1-ol under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

918477-56-2

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

2-(3,7-dimethylocta-2,6-dienoxy)-6-methoxybenzaldehyde

InChI

InChI=1S/C18H24O3/c1-14(2)7-5-8-15(3)11-12-21-18-10-6-9-17(20-4)16(18)13-19/h6-7,9-11,13H,5,8,12H2,1-4H3

InChI Key

JJCHBNIOILHBGT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCOC1=CC=CC(=C1C=O)OC)C)C

Origin of Product

United States

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